Dipentaerythritol pentaacrylate is characterized by its chemical formula C25H32O12 and is known for having five acrylate functional groups. This structure allows it to participate in various polymerization reactions, making it valuable in creating cross-linked networks. The compound is typically used in coatings, adhesives, and as a reactive diluent in formulations due to its ability to enhance mechanical properties and chemical resistance .
DPEPA's crosslinking properties are exploited in creating biocompatible hydrogels for tissue engineering and drug delivery applications [1]. These hydrogels can mimic the extracellular matrix, providing a 3D scaffold for cell growth and proliferation. By controlling the crosslinking density, researchers can tailor the mechanical properties of the hydrogels to match specific tissues like cartilage or skin [1]. Additionally, DPEPA can be used to encapsulate drugs within the hydrogel network for controlled release at the target site [2].
DPEPA finds use in dentistry due to its adhesive properties and ability to form strong bonds with dental tissues. Researchers explore its potential for applications like dental adhesives, composites, and root canal sealers [3]. DPEPA-based adhesives can enhance the bonding strength between dental restorations and tooth enamel/dentin, leading to improved longevity of dental treatments [3].
DPEPA's multifunctional nature makes it a valuable building block for synthesizing novel functional polymers with specific properties. Researchers can incorporate DPEPA into polymer chains to introduce crosslinking sites, leading to the formation of highly branched or network structures [4]. These polymers can exhibit unique properties like enhanced mechanical strength, thermal stability, and flame retardancy, finding applications in various fields like coatings, adhesives, and electronics [4].
While dipentaerythritol pentaacrylate is primarily used in industrial applications, its biological activity has been explored in certain contexts:
Several methods exist for synthesizing dipentaerythritol pentaacrylate:
Dipentaerythritol pentaacrylate finds extensive use across various fields:
Research has focused on the interactions of dipentaerythritol pentaacrylate with various substrates:
Dipentaerythritol pentaacrylate shares similarities with several other multifunctional acrylates. Here are some notable compounds:
Compound Name | Functional Groups | Unique Features |
---|---|---|
Pentaerythritol triacrylate | Three acrylate groups | Lower viscosity compared to dipentaerythritol pentaacrylate |
Trimethylolpropane triacrylate | Three acrylate groups | Widely used for coatings but less reactive than dipentaerythritol pentaacrylate |
Hexa-functional acrylates | Six acrylate groups | Higher cross-linking potential but increased viscosity |
Dipentaerythritol pentaacrylate's unique structure with five functional groups allows for enhanced cross-linking capabilities compared to other similar compounds. Its balance between reactivity and viscosity makes it particularly suitable for specialized applications such as dental materials and advanced coatings.
DPEPA is a hexafunctional acrylate, containing five or six acrylate groups attached to a dipentaerythritol backbone. It is often commercialized as a mixture of penta- and hexaacrylate esters, distinguished by its high cross-linking capacity compared to mono- or di-functional acrylates. The compound is classified within the broader category of multifunctional acrylates, which include tetrafunctional pentaerythritol tetraacrylate (PETA) and trifunctional trimethylolpropane triacrylate (TMPTA).
Multifunctional acrylates serve as critical building blocks in free-radical polymerization, enabling rapid network formation under UV or electron beam (EB) irradiation. Their functionality (number of reactive groups) directly impacts polymer properties:
Dipentaerythritol pentaacrylate is a multifunctional acrylate monomer characterized by the molecular formula C25H32O12 and a molecular weight of 524.51 g/mol [1] [2]. The compound represents a complex organic molecule derived from dipentaerythritol, which serves as the central core structure [3]. The molecular architecture can be described using the general formula O[CH2C(CH2OR)3]2, where R represents either COCH=CH2 (acrylate groups) or H (hydroxyl groups) [4].
The structural foundation of dipentaerythritol pentaacrylate consists of a dipentaerythritol backbone, which is fundamentally an ether derivative formed from two pentaerythritol units [3]. This central core contains oxygen bridging between two neopentane-like structures, each bearing multiple hydroxyl-substituted methyl groups [5]. In the pentaacrylate form, five of these hydroxyl positions are esterified with acrylic acid moieties, while one hydroxyl group typically remains unreacted, hence the designation as "monohydroxy pentaacrylate" [1] [6].
The three-dimensional molecular geometry exhibits a branched structure with multiple acrylate functional groups distributed around the central dipentaerythritol framework . Each acrylate group contains the characteristic vinyl functionality (C=C) adjacent to a carbonyl group (C=O), providing the reactivity essential for polymerization processes [1]. The InChI key for this compound is INXWLSDYDXPENO-UHFFFAOYSA-N, and its canonical SMILES representation demonstrates the complex interconnected structure with multiple ester linkages [8].
Property | Value | Source |
---|---|---|
Molecular Formula | C25H32O12 | [1] [2] |
Molecular Weight | 524.51 g/mol | [1] [2] |
CAS Number | 60506-81-2 | [2] |
Physical State | Liquid | [6] |
Density | 1.155 g/mL at 25°C | [6] [2] |
Refractive Index | n20/D 1.49 | [6] |
Viscosity | 13,600 cp at 25°C | [2] |
Dipentaerythritol pentaacrylate exists as part of a family of related multifunctional acrylates that differ primarily in the number of acrylate functional groups attached to the dipentaerythritol core [9]. Commercial formulations often contain mixtures of tetra-, penta-, and hexa-acrylate forms, reflecting the complexity of the esterification process and the statistical nature of the substitution reactions [9].
The tetraacrylate form represents an intermediate degree of functionalization, where four hydroxyl groups on the dipentaerythritol backbone are converted to acrylate esters while two remain as hydroxyl groups [9]. This structural variation exhibits lower crosslinking density compared to the pentaacrylate form, resulting in different mechanical and chemical properties in polymerized systems [9]. Research indicates that commercial dipentaerythritol pentaacrylate preparations may contain significant proportions of the tetraacrylate form, which affects the overall reactivity and performance characteristics [9].
The hexaacrylate form represents the fully substituted derivative where all six available hydroxyl positions on the dipentaerythritol backbone are esterified with acrylic acid . This compound, with the molecular formula C30H36O14, exhibits the highest functionality within this family and provides maximum crosslinking density upon polymerization . Commercial preparations designated as "penta-/hexa-acrylate" typically contain both pentaacrylate and hexaacrylate forms in varying proportions [6] [11].
The relationship between these forms is governed by the kinetics and thermodynamics of the esterification reaction, where complete conversion to the hexaacrylate form may be limited by steric hindrance and reaction equilibrium [9]. The presence of multiple forms in commercial products creates uncertainty in functional group concentration, which can impact polymerization behavior and final material properties [9].
Dipentaerythritol pentaacrylate occupies a unique position within the spectrum of multifunctional acrylates, distinguished by its high functionality and specific structural characteristics [12]. Comparative analysis with other multifunctional acrylates reveals significant differences in molecular architecture, reactivity, and application performance [12].
Pentaerythritol tetraacrylate, with molecular formula C17H20O8 and molecular weight 352.34 g/mol, represents a lower functionality alternative based on a single pentaerythritol core [13]. This compound exhibits four acrylate groups compared to the five present in dipentaerythritol pentaacrylate, resulting in lower crosslinking density and different mechanical properties in cured systems [12]. Research demonstrates that while both compounds are effective crosslinking agents, dipentaerythritol pentaacrylate provides superior mechanical properties due to its higher functionality [12].
Trimethylolpropane triacrylate serves as another important comparison point, featuring three acrylate groups attached to a trimethylolpropane backbone [12]. With molecular formula C15H20O6 and molecular weight 296.32 g/mol, this compound exhibits lower functionality but higher flexibility compared to dipentaerythritol pentaacrylate [12]. Studies indicate that while trimethylolpropane triacrylate shows excellent reactivity, the lower crosslinking density results in inferior mechanical properties compared to dipentaerythritol pentaacrylate [12].
The hexafunctional dipentaerythritol hexaacrylate represents the highest functionality member of this family, providing six reactive sites for crosslinking . However, research suggests that the extremely high functionality may lead to incomplete polymerization due to reduced mobility of functional groups during crosslinking, potentially resulting in lower efficiency compared to the pentaacrylate form [12].
Compound | Formula | Molecular Weight (g/mol) | Functionality | Crosslinking Density |
---|---|---|---|---|
Dipentaerythritol Pentaacrylate | C25H32O12 | 524.51 | 5 | High |
Dipentaerythritol Hexaacrylate | C30H36O14 | 612.58 | 6 | Very High |
Pentaerythritol Tetraacrylate | C17H20O8 | 352.34 | 4 | Moderate |
Trimethylolpropane Triacrylate | C15H20O6 | 296.32 | 3 | Lower |
Monomethyl ether hydroquinone (MEHQ) serves as a critical polymerization inhibitor in dipentaerythritol pentaacrylate formulations, typically present at concentrations of 650 ppm or less [6]. This inhibitor plays an essential role in preventing premature polymerization during storage, transportation, and handling of the monomer [14] [15].
The mechanism of MEHQ inhibition operates through a complex interaction with free radicals and oxygen [15] [16]. MEHQ does not react directly with primary monomer radicals but instead functions by trapping peroxide radicals formed when primary radicals react with dissolved oxygen [15]. This process involves three main steps: oxygen reacts with primary carbon radicals to form peroxide radicals, these peroxide radicals undergo slower addition reactions with monomers, and finally, the peroxide radicals terminate through reaction with MEHQ or mutual termination [15].
The effectiveness of MEHQ as an inhibitor is strongly dependent on the presence of dissolved oxygen in the system [16] [17]. In the absence of oxygen, MEHQ exhibits significantly reduced inhibition efficiency, as the mechanism relies on the formation of peroxide radicals rather than direct radical scavenging [18]. Research demonstrates that trace amounts of oxygen are sufficient for MEHQ function, with an equimolar ratio of dissolved oxygen to phenolic inhibitor representing the minimum effective level [16].
During storage at ambient temperatures, acrylate monomers slowly generate free radicals through thermal initiation processes [16]. Without inhibition, these radicals would initiate spontaneous polymerization, leading to gel formation and potential safety hazards due to the highly exothermic nature of the polymerization reaction [18]. MEHQ prevents this uncontrolled polymerization by consuming the peroxide radicals formed in the presence of oxygen, thereby extending the storage stability of dipentaerythritol pentaacrylate [14].
The inhibition mechanism involves the formation of stable phenoxy radicals when MEHQ reacts with peroxide species [15]. These phenoxy radicals are resonance-stabilized and do not propagate the polymerization chain, effectively terminating the radical process [15]. The consumption of MEHQ during inhibition means that the inhibitor concentration gradually decreases over time, particularly under conditions that promote radical formation such as elevated temperatures or exposure to light [18].
Irritant